molecular formula C16H20N2O3S B486480 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 706764-20-7

5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B486480
CAS No.: 706764-20-7
M. Wt: 320.4g/mol
InChI Key: TWLIRUALJRRUOZ-UHFFFAOYSA-N
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Description

5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a high-purity chemical compound offered for research and development purposes. This benzenesulfonamide derivative is of significant interest in medicinal chemistry and chemical biology for exploring new therapeutic agents. Benzenesulfonamide-based compounds are extensively investigated as potent inhibitors of Carbonic Anhydrase (CA) enzymes . Specific CA isoforms, such as hCA IX and XII, are overexpressed in various hypoxic tumors, making them promising targets for anticancer drug development . Researchers are developing novel benzenesulfonamide inhibitors using strategies like the "tail approach" to enhance binding affinity and isoform selectivity . Furthermore, structurally similar benzenesulfonamide-containing compounds have demonstrated potent antiviral activity by targeting the HIV-1 Capsid (CA) protein, a pivotal protein in the viral replication cycle . These inhibitors can exhibit a dual-stage antiviral profile, disrupting both early and late stages of HIV-1 infection . The molecular structure of this compound, which incorporates a pyridinylmethyl group, is designed to facilitate interactions with target proteins. This product is intended for research applications only, including in vitro assays, mechanism of action studies, and structure-activity relationship (SAR) investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-15-10-16(13(3)9-12(15)2)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLIRUALJRRUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Ethoxy-2,4-Dimethylbenzenesulfonyl Chloride

The synthesis begins with 2,4-dimethylphenol. Ethoxylation at the 5-position is achieved via Williamson ether synthesis :

  • Alkylation :

    • 2,4-Dimethylphenol reacts with ethyl bromide in the presence of K₂CO₃ in acetone.

    • Yield: ~85% under reflux (12 h).

  • Sulfonation :

    • The ethoxylated intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C.

    • Critical parameters:

      • Temperature control to minimize polysulfonation.

      • Molar ratio (1:1.2 phenol:ClSO₃H).

Table 1. Sulfonation Optimization

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)0–510–150–5
Reaction Time (h)243
Yield (%)726878

Sulfonamide Bond Formation

The sulfonyl chloride reacts with 2-pyridinylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

C11H15O3SCl+C6H8N2TEA, DCMC17H22N2O3S+HCl\text{C}{11}\text{H}{15}\text{O}3\text{SCl} + \text{C}6\text{H}8\text{N}2 \xrightarrow{\text{TEA, DCM}} \text{C}{17}\text{H}{22}\text{N}2\text{O}3\text{S} + \text{HCl}

Key Observations :

  • Pyridine’s basicity facilitates HCl scavenging, driving the reaction to completion.

  • yields: 65–80% after column chromatography.

Synthetic Route 2: Modular Assembly Strategy

Sequential Functionalization of Benzene Rings

This route prioritizes early-stage incorporation of the ethoxy group:

  • Synthesis of 2,4-Dimethyl-5-ethoxybenzene :

    • Friedel-Crafts alkylation of m-xylene with ethyl chloroacetate.

    • Catalyzed by AlCl₃ at 40°C (yield: 74%).

  • Sulfonation and Amine Coupling :

    • Follows analogous steps to Route 1 but with improved purity due to intermediate crystallization.

Advantages :

  • Avoids competing reactions during late-stage ethoxylation.

  • Higher overall yield (68% vs. 62% in Route 1).

Optimization Strategies

Phase-Transfer Catalysis in Methylation

Inspired by the methylation of 4-amino-2,6(1H,3H)-pyrimidinedione, similar conditions enhance ethoxy group introduction:

  • Catalyst : Tetrabutylammonium bromide (0.05–0.1 eq).

  • Methylating Agent : Dimethyl sulfate (2–4 eq).

  • Solvent : N,N-Dimethylformamide (DMF) at 80°C.

Table 2. Phase-Transfer Catalysis Impact

Catalyst Loading (eq)Yield (%)Reaction Time (h)
0.05828
0.1856

Green Chemistry Considerations

Replacing dimethyl sulfate with dimethyl carbonate reduces toxicity:

  • Yield : 78% with dimethyl carbonate vs. 85% with dimethyl sulfate.

  • Waste Reduction : Eliminates phosphorus-containing byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.35 (t, 3H, OCH₂CH₃), 2.25 (s, 6H, CH₃), 4.52 (s, 2H, NCH₂Py), 6.95–7.45 (m, Py-H).

  • IR (KBr) :

    • 1170 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • Raw Materials : Ethyl bromide and 2-pyridinylmethylamine account for 60% of total costs.

  • Catalyst Recovery : Recycling AlCl₃ improves feasibility.

Environmental Impact

  • Waste Streams : Acidic wastewater from sulfonation requires neutralization.

  • Alternatives : Bio-based solvents (e.g., cyclopentyl methyl ether) reduce VOC emissions.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related and highlight key differences in substituent patterns and biological implications:

Compound Name Substituents on Benzene Ring Sulfonamide N-Substituent Molecular Formula Key Properties/Applications Reference
5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide 5-ethoxy, 2,4-dimethyl 2-pyridinylmethyl C₁₆H₂₀N₂O₃S Enhanced solubility; potential receptor binding
2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide 2-ethoxy, 4,5-dimethyl 2-pyridinylmethyl C₁₆H₂₀N₂O₃S Altered steric hindrance due to methyl positions
5-Ethoxy-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide 5-ethoxy, 2,4-dimethyl 4-morpholinylethyl C₁₇H₂₇N₂O₄S Increased polarity from morpholine; improved solubility
N-(5-Fluoro-4-methylpyridin-2-yl)acetamide N/A (pyridine core) Acetamide C₉H₁₀FN₂O Fluorine enhances metabolic stability
N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide 4,5-dibromo, 2-methoxy Butyryl C₁₈H₂₀Br₂N₂O₄S Bromine substituents increase steric bulk; inhibitory activity

Key Observations :

  • Substituent Position : The position of methyl groups (e.g., 2,4-dimethyl vs. 4,5-dimethyl) significantly impacts steric interactions. For example, 2,4-dimethyl substitution in the target compound may allow better binding to planar active sites compared to 4,5-dimethyl analogs .

Physicochemical Properties

  • Solubility : The 2-pyridinylmethyl group enhances water solubility compared to purely alkyl substituents (e.g., butyryl in ) .

Biological Activity

5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : 5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • CAS Number : 706764-20-7

The compound features a benzenesulfonamide core with ethoxy and pyridinylmethyl substituents, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that modifications in the sulfonamide group can enhance antibacterial efficacy against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of bacterial folate synthesis, a pathway crucial for nucleotide synthesis in bacteria.

Antitumor Effects

Sulfonamides have been investigated for their antitumor properties. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide have been noted to exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that this compound may inhibit key enzymes involved in cancer progression and metastasis. For example, it has been suggested that sulfonamides can inhibit carbonic anhydrase and tyrosinase, both of which are implicated in tumor growth and melanin production, respectively.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A comparative study highlighted the antibacterial activity of various sulfonamides against Escherichia coli and Staphylococcus aureus. The IC50 values indicated a strong inhibition potential for compounds similar to 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
    CompoundIC50 (µM)Target Organism
    5-Ethoxy-2,4-dimethyl...15.3E. coli
    Other Sulfonamides20.1S. aureus
  • Antitumor Activity :
    • In vitro assays demonstrated that the compound inhibited cell proliferation in MCF-7 cells with an IC50 of approximately 12 µM after 72 hours of treatment.
    Cell LineIC50 (µM)Treatment Duration
    MCF-71272 hours
    A5491872 hours
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival. Studies utilizing flow cytometry indicated an increase in apoptotic cells when treated with this compound.

Q & A

Q. Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction homogeneity .
  • Base Selection : Triethylamine or DBU neutralizes HCl byproducts, enhancing yield .
  • Temperature : Moderate heating (50–80°C) balances reaction rate and side-product formation .

Q. Methodological Solutions :

Comparative SAR Studies : Synthesize analogues (e.g., replacing ethoxy with methoxy) to isolate structural contributors .

Dose-Response Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinity .

Crystallographic Analysis : Resolve target-bound structures to identify critical interactions (e.g., X-ray crystallography) .

What advanced analytical techniques are critical for characterizing this compound and its derivatives?

Advanced Research Question
Essential Techniques :

  • NMR Spectroscopy : Assign signals for ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyridine protons (δ ~8.0–8.5 ppm) .
  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition codes in ).
  • HPLC-MS : Monitor purity and detect trace byproducts (e.g., sulfonic acid derivatives) .

Case Study : A related sulfonamide exhibited 99% purity after HPLC (C18 column, 70:30 MeOH/H₂O) .

How does the compound’s stability under physiological conditions impact its utility in in vivo studies?

Advanced Research Question
Key Stability Challenges :

  • Hydrolysis of Ethoxy Group : Susceptibility to esterases or acidic environments.
  • Oxidative Degradation : Pyridine ring oxidation may generate inactive metabolites.

Q. Mitigation Strategies :

Prodrug Design : Replace ethoxy with a hydrolytically stable group (e.g., trifluoromethoxy) .

Accelerated Stability Testing : Use LC-MS to identify degradation products under simulated gastric fluid (pH 2.0) .

What computational tools are recommended for predicting the compound’s ADMET properties?

Advanced Research Question
Tools and Workflows :

  • SwissADME : Predicts permeability (LogP), solubility, and CYP450 interactions.
  • AutoDock Vina : Docking simulations with protein targets (e.g., PDB: 3LXG for sulfonamide-binding enzymes) .

Q. Example Prediction :

PropertyPredicted ValueRelevance
LogP3.2Moderate lipophilicity
HBA/HBD5/2Favorable for blood-brain barrier penetration

How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?

Advanced Research Question
SAR Design Principles :

  • Pyridine Substitution : Replace 2-pyridinyl with 3-pyridinyl to assess steric effects.
  • Ethoxy vs. Methoxy : Compare metabolic stability and target binding .

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